3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine
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Overview
Description
3-Nitro-1-azatricyclo[6220~2,7~]dodeca-2,4,6-trien-4-amine is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-azatricyclo[6220~2,7~]dodeca-2,4,6-trien-4-amine typically involves multi-step organic reactionsSpecific reagents and catalysts are used to ensure the desired configuration and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Advanced techniques like continuous flow synthesis might be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol or dichloromethane are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitro-derivatives .
Scientific Research Applications
3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-10-one: Shares a similar tricyclic structure but differs in functional groups.
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one: Another related compound with variations in the tricyclic core and functional groups.
Uniqueness
3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine is unique due to its specific combination of nitro and amine groups on the tricyclic core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-nitro-1-azatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-9-2-1-8-7-3-5-13(6-4-7)10(8)11(9)14(15)16/h1-2,7H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHNKTFBHRTLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(=C(C=C3)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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